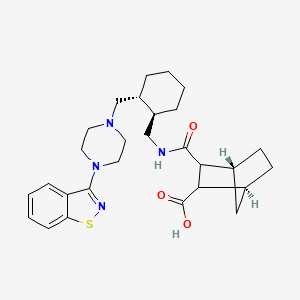
(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine typically involves the reaction of cyclohexane-1,3-dione with hydrazine hydrate to form the indazole core. The isopropyl group is introduced via alkylation reactions, and the methanamine group is added through reductive amination. The reaction conditions often involve the use of organic solvents such as chloroform and acetonitrile, with bases like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5,6,7-tetrahydro-2H-indazol-3-amine
- 1,5,6,7-tetrahydro-4H-indazol-4-one
- 2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-6-amine
Uniqueness
(2-isopropyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and methanamine moiety enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C11H19N3 |
|---|---|
Poids moléculaire |
193.29 g/mol |
Nom IUPAC |
(2-propan-2-yl-4,5,6,7-tetrahydroindazol-3-yl)methanamine |
InChI |
InChI=1S/C11H19N3/c1-8(2)14-11(7-12)9-5-3-4-6-10(9)13-14/h8H,3-7,12H2,1-2H3 |
Clé InChI |
NUEVPWUWPFSJHN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C(=C2CCCCC2=N1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (5Z)-5-ethylidene-4-[2-[(2Z)-2-[5-methoxycarbonyl-4-(2-methoxy-2-oxoethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-ylidene]ethoxy]-2-oxoethyl]-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B15293136.png)
![N6-({[3-(Methylsulfinyl)propyl]amino}carbonothioyl)lysine-13C6,15N2](/img/structure/B15293163.png)


![(2S)-2-amino-3-[4-[4-[2-hydroxy-2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetyl]oxy-3,5-diiodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B15293178.png)
![3-{[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15293185.png)
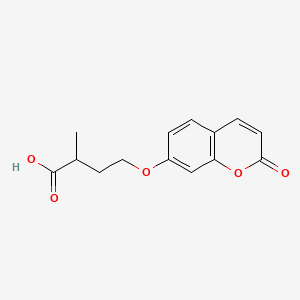
![4-(3,5-dichloroanilino)-2-(pyrrolidin-3-ylamino)-6H-pyrido[4,3-d]pyrimidin-5-one](/img/structure/B15293194.png)
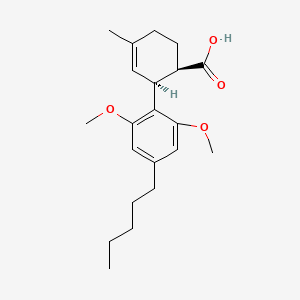
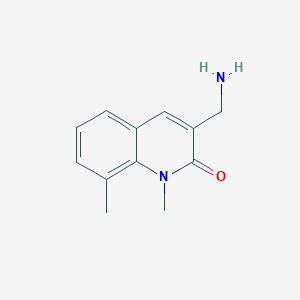
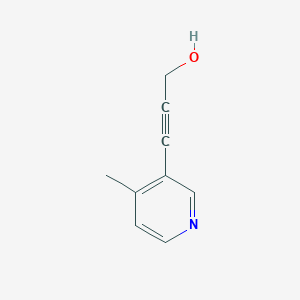
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[3-[[2-hydroxy-2-(4-hydroxyphenyl)ethyl]amino]butyl]phenoxy]oxane-2-carboxylic acid](/img/structure/B15293212.png)
![1-[(3,4-difluorophenyl)methyl]-N-[(1R)-2-[[(3Z)-3-(1H-imidazol-5-ylmethylidene)-2-oxo-1H-indol-5-yl]amino]-2-oxo-1-phenylethyl]-2-oxopyridine-3-carboxamide](/img/structure/B15293220.png)
